L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-

Descripción general

Descripción

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyprolines, which can be achieved through a tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction . This method ensures high diastereoselectivity and yields the desired enantiomerically pure compound.

Industrial Production Methods: Industrial production of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed to achieve high enantiomeric purity .

Análisis De Reacciones Químicas

Types of Reactions: L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ethoxycarbonyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as an important intermediate in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of drugs for various diseases, including antiviral and anticancer agents . Additionally, it finds applications in the industry for the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- include other chiral pyrrolidine derivatives such as (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride and (2S,4R)-methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride .

Uniqueness: What sets L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.

Actividad Biológica

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride is derived from proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. The hydroxylation of proline to form 4-hydroxyproline is significant in collagen stability and function. The synthesis typically involves the esterification of L-proline with ethanol in the presence of hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and bioavailability.

Biological Functions

1. Role in Protein Structure:

- 4-Hydroxyproline is integral to collagen stability due to its ability to form hydrogen bonds within the triple helix structure of collagen fibers. This structural role is critical for maintaining the integrity of connective tissues .

2. Antioxidant Properties:

- Compounds rich in proline exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern .

3. Cell Penetration and Bioactivity:

- L-Proline derivatives have demonstrated enhanced cell-penetrating abilities compared to other peptides. This characteristic can be leveraged in drug delivery systems to improve the efficacy of therapeutic agents .

The biological activity of L-Proline, 4-hydroxy-, ethyl ester can be attributed to several mechanisms:

- Prolyl Hydroxylase Activity: The conversion of proline to 4-hydroxyproline involves prolyl hydroxylases, which are enzymes that play a pivotal role in post-translational modifications essential for collagen synthesis .

- Cell Signaling: Proline metabolism affects cellular signaling pathways related to stress responses and metabolic reprogramming, making it a target for cancer therapy .

- Antiviral Activity: Research indicates that certain proline derivatives may exhibit antiviral properties by inhibiting viral replication processes .

Table 1: Summary of Research Findings on L-Proline Derivatives

Case Study: Metformin-Induced Hydroxylation

A study investigated the effects of metformin on prolyl hydroxylase activity in patients with lactic acidosis. Elevated levels of 4-hydroxyproline were noted, suggesting a link between metformin treatment and increased proline hydroxylation. This finding highlights the compound's role in metabolic regulation during pharmacological interventions .

Applications

L-Proline, 4-hydroxy-, ethyl ester has diverse applications across various fields:

- Pharmaceuticals: Used as a building block for peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

- Biochemical Research: Investigated for its role in protein folding and stability.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

- Food Industry: Utilized as a flavor enhancer due to its impact on taste profiles .

Propiedades

IUPAC Name |

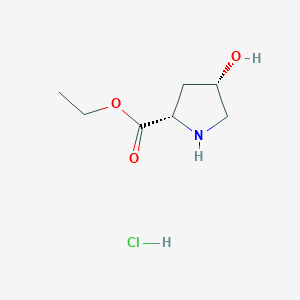

ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSZDXMSRXWJV-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142347-82-8 | |

| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142347-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.